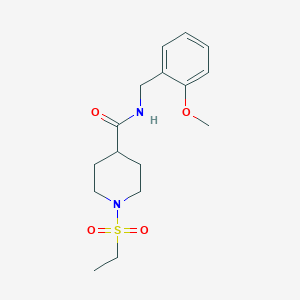![molecular formula C21H26N4O2 B4424639 N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B4424639.png)
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide
Vue d'ensemble
Description
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide, also known as NAMPT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor works by inhibiting the activity of nicotinamide phosphoribosyltransferase (this compound), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting this compound, this compound inhibitor reduces the levels of NAD+ in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are diverse and depend on the specific disease or condition being studied. In cancer research, this compound inhibitor reduces the levels of NAD+ in cancer cells, leading to increased sensitivity to chemotherapy and decreased tumor growth. In inflammation research, this compound inhibitor reduces the levels of NAD+ in immune cells, leading to reduced inflammation and improved insulin sensitivity. In metabolic disorder research, this compound inhibitor improves glucose metabolism and reduces obesity by regulating energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor for lab experiments is its specificity for this compound, which allows for targeted inhibition of NAD+ biosynthesis. However, this compound inhibitor has some limitations, including its potential toxicity and off-target effects. Additionally, the synthesis of this compound inhibitor requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Orientations Futures
The potential therapeutic applications of N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor are vast, and future research will likely focus on developing more potent and specific inhibitors, as well as exploring its potential in other diseases and conditions. Additionally, the development of new methods for synthesizing this compound inhibitor may increase its accessibility for researchers. Finally, the identification of biomarkers for this compound inhibitor response may help to personalize treatment and improve patient outcomes.
Conclusion:
This compound, or this compound inhibitor, is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity for this compound allows for targeted inhibition of NAD+ biosynthesis, leading to diverse biochemical and physiological effects. While this compound inhibitor has some limitations, its potential for future research is vast, and the development of more potent and specific inhibitors may improve its accessibility for researchers.
Applications De Recherche Scientifique
N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer research, this compound inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy. In inflammation research, this compound inhibitor has been shown to reduce inflammation and improve insulin sensitivity. In metabolic disorder research, this compound inhibitor has been shown to improve glucose metabolism and reduce obesity.
Propriétés
IUPAC Name |
N-[[1-(2-phenylethylcarbamoyl)piperidin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-20(19-9-4-11-22-15-19)24-14-18-8-5-13-25(16-18)21(27)23-12-10-17-6-2-1-3-7-17/h1-4,6-7,9,11,15,18H,5,8,10,12-14,16H2,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYFVPHKMNWCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



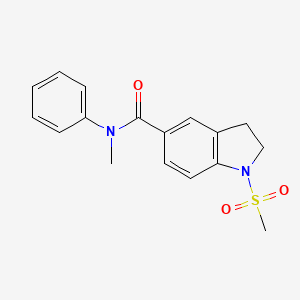
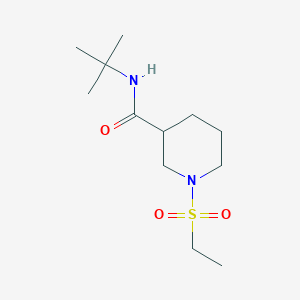
![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)

![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)
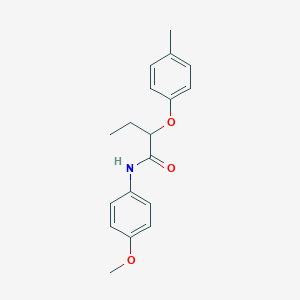


![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B4424646.png)
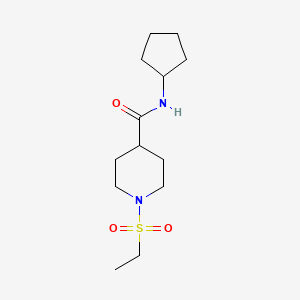
![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)
